N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide is a benzamide derivative featuring a 1,3-dimethylpyrazole moiety linked to a 2-methanesulfonyl-substituted benzene ring via an amide bond. The compound’s structural uniqueness arises from the methanesulfonyl group at the 2-position of the benzamide, which distinguishes it from simpler benzamide analogs.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-12(16(2)15-9)14-13(17)10-6-4-5-7-11(10)20(3,18)19/h4-8H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIIPINHWQPDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations and Functional Groups
The target compound shares a common N-(1,3-dimethylpyrazol-5-yl)benzamide backbone with several analogs, but substituent variations on the benzamide ring and pyrazole moiety lead to divergent properties and applications:
Impact of Substituents on Bioactivity and Physicochemical Properties
- Methanesulfonyl Group (Target Compound): The electron-withdrawing sulfonyl group enhances metabolic stability and may improve binding affinity to target proteins compared to unsubstituted benzamide analogs like Compound 22 .
- Fluorine Substituent (2-Fluorobenzamide): Fluorination typically increases lipophilicity and bioavailability, making this analog suitable for exploratory medicinal chemistry studies .
- Dichlorobenzoyl (Pyrazoxyfen): The hydrophobic dichlorobenzoyl group in pyrazoxyfen enhances herbicidal activity by disrupting plant cell membranes .
- Sulfonamide Linker (Elexacaftor): The sulfonamide group in elexacaftor is critical for CFTR protein modulation, demonstrating how linker chemistry influences therapeutic efficacy .
Research Findings and Key Insights
- Pharmacological Potential: The methanesulfonyl group in the target compound may offer advantages in drug design, such as increased solubility and target engagement, akin to elexacaftor’s sulfonamide linker .
- Structural-Activity Relationships (SAR): Substituent positioning (e.g., 2- vs. 3-/4-substitution on benzamide) significantly impacts bioactivity. For instance, PA21A092’s acetamide at the 2-position is critical for antimalarial activity .
- Synthetic Flexibility: The pyrazole-amide scaffold is highly modular, enabling rapid generation of analogs for diverse applications, from agrochemicals (pyrazoxyfen) to antivirals (elexacaftor) .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide | C14H17N3O3S | 307.37 | 1.8 | 0.15 (DMSO) |
| N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide | C12H13N3O | 215.25 | 1.2 | 0.35 (DMSO) |
| Pyrazoxyfen | C20H16Cl2N2O3 | 419.26 | 4.5 | <0.01 (Water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
